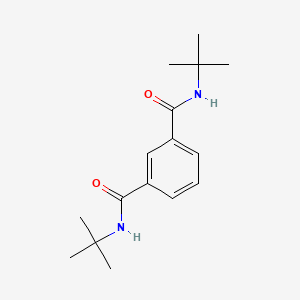
N1,N3-Di-tert-butylisophthalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1,N3-Di-tert-butylisophthalamide: is an organic compound that belongs to the class of amides It is characterized by the presence of two tert-butyl groups attached to the nitrogen atoms of the isophthalamide structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N1,N3-Di-tert-butylisophthalamide typically involves the reaction of isophthaloyl chloride with tert-butylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions: N1,N3-Di-tert-butylisophthalamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the tert-butyl groups can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: The amide groups can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides and nucleophiles such as amines and thiols.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction reactions, respectively.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various N-substituted isophthalamides, while oxidation reactions can produce corresponding N-oxides .
Aplicaciones Científicas De Investigación
Chemistry: N1,N3-Di-tert-butylisophthalamide is used as a ligand in coordination chemistry to form complexes with metal ions. These complexes have applications in catalysis and material science .
Biology and Medicine: It is also studied for its potential use in drug delivery systems due to its ability to form stable complexes with metal ions .
Industry: In the industrial sector, this compound is used as an intermediate in the synthesis of specialty chemicals and polymers. Its stability and reactivity make it suitable for various industrial processes .
Mecanismo De Acción
The mechanism of action of N1,N3-Di-tert-butylisophthalamide involves its ability to form stable complexes with metal ions. The tert-butyl groups provide steric hindrance, which enhances the stability of the complexes. These complexes can interact with specific molecular targets and pathways, leading to various chemical and biological effects .
Comparación Con Compuestos Similares
N,N’-bis(2-mercaptoethyl)isophthalamide (NBMI): This compound is similar in structure but contains mercaptoethyl groups instead of tert-butyl groups.
N1,N3-di(pyridin-4-yl)isophthalamide: This compound contains pyridinyl groups and is used in coordination chemistry to form metal complexes with unique properties.
Uniqueness: N1,N3-Di-tert-butylisophthalamide is unique due to the presence of tert-butyl groups, which provide steric hindrance and enhance the stability of its complexes. This makes it particularly useful in applications requiring stable and robust chemical structures .
Propiedades
Fórmula molecular |
C16H24N2O2 |
|---|---|
Peso molecular |
276.37 g/mol |
Nombre IUPAC |
1-N,3-N-ditert-butylbenzene-1,3-dicarboxamide |
InChI |
InChI=1S/C16H24N2O2/c1-15(2,3)17-13(19)11-8-7-9-12(10-11)14(20)18-16(4,5)6/h7-10H,1-6H3,(H,17,19)(H,18,20) |
Clave InChI |
SCSOTJBZJLEVOI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)NC(=O)C1=CC(=CC=C1)C(=O)NC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-phenyl-N-[4-(propan-2-yl)phenyl]quinoline-4-carboxamide](/img/structure/B14960626.png)
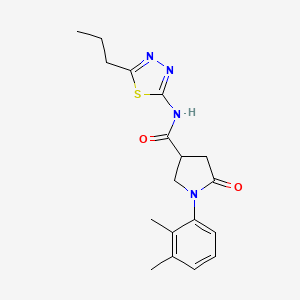
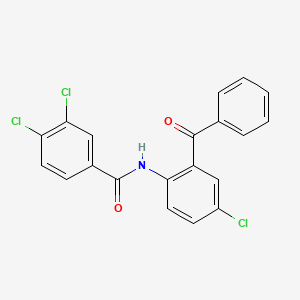
![N-(2-ethylphenyl)-1-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxamide](/img/structure/B14960642.png)

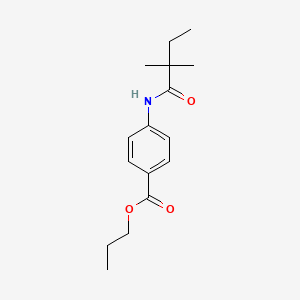
![N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-(thiophen-2-yl)acetamide](/img/structure/B14960673.png)
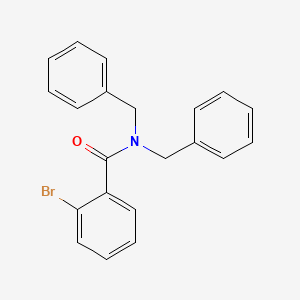
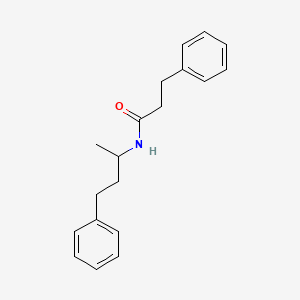
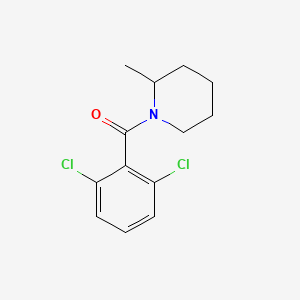
![[4-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-2,2-dimethylquinolin-1(2H)-yl](phenyl)methanone](/img/structure/B14960695.png)
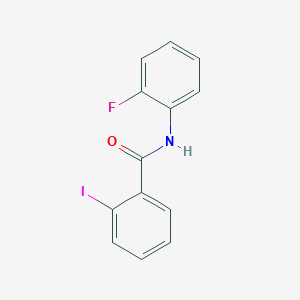
![9-acetyl-4,4,6,8-tetramethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B14960711.png)
![N-[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)phenyl]-1-(furan-2-ylcarbonyl)piperidine-4-carboxamide](/img/structure/B14960716.png)
